molecular formula C14H12BF3O3 B7872952 Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-

Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-

Cat. No.: B7872952
M. Wt: 296.05 g/mol
InChI Key: GSHNWRXALBFJMI-UHFFFAOYSA-N
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Description

Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- (IUPAC name), is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 1-position and a benzyloxy group at the 3-position. The benzyloxy group is further substituted with a 4-(trifluoromethyl)phenyl moiety. This structure combines electron-withdrawing trifluoromethyl (-CF₃) and methoxy (-OCH₂-) groups, which influence its electronic and steric properties. The compound’s molecular formula is C₁₄H₁₂BF₃O₃, with a molecular weight of 296.05 g/mol (estimated from similar compounds in and ).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-, typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, temperature control, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), sodium perborate (NaBO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Palladium catalysts, bases like potassium carbonate (K₂CO₃), solvents such as tetrahydrofuran (THF)

Major Products

    Oxidation: Boronic esters, boronic anhydrides

    Reduction: Boranes, borohydrides

    Substitution: Biaryl compounds

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of boronic acids is in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. The boronic acid moiety (B(OH)₂) can react with organic halides or vinyl derivatives in the presence of a palladium catalyst to yield biaryl compounds. This reaction is crucial for synthesizing complex organic molecules, especially in pharmaceutical chemistry.

Bioorthogonal Chemistry

The presence of the methoxy group (OCH₃) and aromatic rings in B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- suggests potential applications in bioorthogonal click chemistry. This type of chemistry allows for selective reactions within biological environments, which could be beneficial for drug delivery systems and imaging techniques.

Medicinal Chemistry

Therapeutic Applications

Boronic acids have demonstrated various biological activities, particularly as enzyme inhibitors. B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- may inhibit serine proteases and certain kinases, making it a candidate for cancer therapy by targeting pathways involved in tumor growth and metastasis. The trifluoromethyl group (CF₃) enhances lipophilicity, potentially improving interaction with biological membranes and increasing metabolic stability.

Case Studies

  • Cancer Therapy : Research indicates that boronic acids can selectively inhibit specific enzymes involved in cancer progression. For instance, compounds similar to B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- have shown promise as inhibitors of proteasomes, which play a critical role in regulating cellular processes related to cancer .
  • Inflammatory Diseases : Boronic acid derivatives have been explored as immunoproteasome inhibitors for treating autoimmune diseases. Their ability to modulate immune responses presents a therapeutic avenue worth investigating further .

Materials Science

Development of Novel Materials

The unique properties imparted by the trifluoromethyl group can lead to the development of materials with enhanced electronic characteristics. This is particularly relevant in the creation of sensors and electronic devices where specific interactions with biological or chemical analytes are required.

Mechanism of Action

The mechanism by which boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-, exerts its effects involves the formation of reversible covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter the function of biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

The target compound is compared below with structurally related boronic acids, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogs with Trifluoromethyl or Fluoro Substituents

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
B-[3-[[4-(Trifluoromethyl)phenyl]methoxy]phenyl]-boronic acid 3-(4-CF₃-benzyloxy)phenyl C₁₄H₁₂BF₃O₃ 296.05 High hydrophobicity (CF₃), potential HDAC inhibition
[3-[(4-Fluorophenyl)methoxy]phenyl]boronic acid 3-(4-F-benzyloxy)phenyl C₁₃H₁₂BFO₃ 258.05 Reduced hydrophobicity vs. CF₃; altered electronic effects
Boronic acid, [4-chloro-3-(trifluoromethoxy)phenyl]- 4-Cl, 3-O-CF₃ C₇H₅BClF₃O₃ 260.47 Enhanced steric bulk; destabilizes boronate complexes
B-[4-[(2,3-Difluorophenyl)methoxy]phenyl]boronic acid 4-(2,3-diF-benzyloxy)phenyl C₁₃H₁₁BF₂O₃ 276.04 Increased hydrogen bonding (F substituents); lower logP
Boronic acid, B-[4-methoxy-3-(trifluoromethyl)phenyl]- 4-OCH₃, 3-CF₃ C₈H₈BF₃O₃ 232.96 Ortho-substituted CF₃; steric hindrance reduces reactivity

Key Observations:

Hydrophobicity : The trifluoromethyl group significantly increases logP compared to fluorine or methoxy substituents, enhancing membrane permeability.

Steric Effects : Ortho-substituted CF₃ (e.g., ) destabilizes boronate ester formation due to steric clashes, whereas meta-substitution (target compound) balances steric and electronic effects.

Reactivity and Complex Stability

  • Diol Binding : Phenyl boronic acids form stable complexes with 1,2-diols (e.g., saccharides) at physiological pH. The target compound’s CF₃ group may reduce complex stability due to steric hindrance, as seen in .
  • pH Sensitivity : α-Hydroxy acid complexes (e.g., glycolic acid) remain stable at low pH (<3) if the acid is sufficiently acidic. The target compound’s trifluoromethyl group may lower the pKa of adjacent hydroxyl groups, extending pH stability.

Biological Activity

Boronic acids, particularly those with trifluoromethyl groups, have garnered significant attention in medicinal chemistry due to their unique biological activities. The compound Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- , also known as 3,5-bis(trifluoromethyl)phenylboronic acid, exhibits various biochemical properties that make it a valuable tool in drug development and biological research.

This boronic acid has the molecular formula C8H5BF6O2C_8H_5BF_6O_2 and is characterized by its trifluoromethyl substituents that enhance its lipophilicity and biological activity. It is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

The biological activity of this compound is largely attributed to its ability to interact with enzymes through reversible covalent bonding. The boronic acid moiety can form stable interactions with serine or threonine residues in the active sites of various enzymes, including proteases and kinases. This binding inhibits enzyme activity, leading to downstream effects on cellular signaling pathways, gene expression, and metabolic processes .

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids act as inhibitors by forming covalent bonds with target enzymes.
  • Cell Signaling Modulation : They influence key signaling pathways, affecting cellular responses such as proliferation and apoptosis.
  • Gene Expression Alteration : By interacting with transcription factors, these compounds can modify gene expression profiles.

Biological Activity Data

The following table summarizes the biological activities associated with Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- based on recent studies:

Biological Activity Effect Reference
Enzyme InhibitionInhibits proteases and kinases
Antitumor ActivityInduces apoptosis in cancer cells
Antifungal PropertiesEffective against fungal infections
Modulation of SignalingAlters phosphorylation states of proteins

Case Studies

  • Antitumor Activity : In a study examining the effects of boronic acids on cancer cell lines, it was found that 3,5-bis(trifluoromethyl)phenylboronic acid significantly inhibited the growth of HCT116 colon cancer cells by inducing apoptosis through proteasome inhibition .
  • Enzyme Interaction Studies : Research demonstrated that this compound effectively binds to specific serine residues in proteases, leading to an inhibition profile similar to that of established protease inhibitors like bortezomib .
  • Cellular Effects : Experiments showed that treatment with this boronic acid alters the phosphorylation state of key signaling proteins involved in cell cycle regulation, thereby affecting cell proliferation rates across various cell types .

Dosage and Toxicity

The biological effects of Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- vary significantly with dosage:

  • Low Doses : Effective enzyme inhibition without significant toxicity.
  • High Doses : Associated with hepatotoxicity and nephrotoxicity in animal models .

Q & A

Q. Basic: What are the primary synthetic routes for preparing aryl boronic acids with trifluoromethyl and methoxy substituents?

Answer:
Aryl boronic acids with trifluoromethyl and methoxy groups are typically synthesized via palladium-catalyzed Miyaura borylation of halogenated precursors. For example, Suzuki-Miyaura cross-coupling can introduce boronic acid groups to pre-functionalized aryl halides containing trifluoromethyl and methoxy substituents . Key considerations include:

  • Use of Pd catalysts (e.g., Pd(dppf)Cl₂) and ligands to enhance reactivity.
  • Optimization of reaction conditions (temperature, solvent polarity) to stabilize the boronic acid product.
  • Protection/deprotection strategies for reactive groups (e.g., methoxy) during synthesis .

Q. Basic: How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronic acid derivative?

Answer:
Optimization involves:

  • Electron-deficient aryl partners : The trifluoromethyl group enhances electrophilicity, favoring coupling with electron-rich partners.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates.
  • Base choice : Carbonate bases (e.g., K₂CO₃) maintain pH for boronate ester formation.
  • Catalyst tuning : Pd(PPh₃)₄ or XPhos Pd G3 catalysts enhance efficiency for sterically hindered substrates .

Q. Advanced: What strategies mitigate non-specific interactions when using this boronic acid in glycoprotein capture studies?

Answer:
Non-specific binding arises from secondary interactions (e.g., hydrophobic, electrostatic). Mitigation strategies include:

  • Buffer optimization : High-pH borate buffers (pH 8.5–9.5) enhance selective diol-boronate complexation over non-specific interactions .
  • Surface functionalization : Immobilizing the boronic acid on carboxymethyl dextran-coated substrates reduces hydrophobicity-driven binding .
  • Competitive elution : Using sorbitol or fructose displaces weakly bound proteins .

Q. Advanced: How can mass spectrometry challenges (e.g., dehydration/trimerization) be addressed when analyzing this compound?

Answer:
Boronic acids undergo dehydration to form boroxines, complicating MS analysis. Solutions include:

  • Derivatization : Convert boronic acids to boronic esters (e.g., with pinacol) to stabilize the structure .
  • Matrix selection : Use 2,5-dihydroxybenzoic acid (DHB) as a MALDI matrix for in situ esterification, suppressing trimerization .
  • Low-temperature ionization : ESI-MS at reduced temperatures minimizes thermal degradation .

Q. Advanced: What computational methods aid in designing boronic acid-based therapeutics targeting specific enzymes?

Answer:
Computational approaches include:

  • Docking studies : Simulate binding to enzyme active sites (e.g., proteasomes, HIV-1 protease) using software like AutoDock .
  • Bioisostere replacement : Replace carboxyl or phosphate groups with boronic acid moieties to enhance binding affinity .
  • DFT calculations : Predict electronic effects of substituents (e.g., trifluoromethyl) on boronate ester stability .

Q. Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in sensing applications?

Answer:
The electron-withdrawing trifluoromethyl group:

  • Enhances Lewis acidity : Strengthens boronic acid-diol binding, critical for glucose sensors .
  • Reduces pKa : Facilitates boronate ester formation at physiological pH, improving sensor response .
  • Alters fluorescence quenching : Modulates photoinduced electron transfer (PeT) in carbazole-based sensors .

Q. Basic: What analytical techniques are recommended for quantifying trace impurities in boronic acid derivatives?

Answer:

  • LC-MS/MS : Validated methods (ICH guidelines) detect impurities <1 ppm. Use C18 columns and acetonitrile/water gradients .
  • NMR spectroscopy : ¹¹B NMR identifies boroxine impurities .
  • HPLC-UV : Paired with derivatization (e.g., diol complexation) for selective quantification .

Q. Advanced: What role does this boronic acid play in dynamic DNA-templated assembly for prebiotic chemistry studies?

Answer:
The boronic acid enables reversible DNA ligation via boronate ester formation with ribonucleotides. Applications include:

  • Template-directed synthesis : Programmable assembly of DNA strands under enzyme-free conditions .
  • Prebiotic mimicry : Simulates early nucleic acid evolution using pH-responsive, self-correcting linkages .

Q. Basic: How does the presence of electron-withdrawing groups (e.g., trifluoromethyl) affect the stability of boronic esters?

Answer:
Electron-withdrawing groups:

  • Increase ester stability : By lowering the pKa of the boronic acid, enhancing diol binding at neutral pH .
  • Accelerate coupling kinetics : Improve reaction rates in Suzuki-Miyaura cross-coupling .
  • Reduce hydrolysis : Hydrolytic resistance in aqueous environments benefits biomedical applications .

Q. Advanced: Can this boronic acid be integrated into glucose-responsive polymers for biomedical applications?

Answer:
Yes, design considerations include:

  • Polymer backbone : Use poly(acrylamidophenylboronic acid) for solubility switching in glucose-rich environments .
  • Crosslinking control : Adjust pH to prevent boroxine formation while maintaining glucose sensitivity .
  • In vivo compatibility : Optimize substituents (e.g., trifluoromethyl) to reduce off-target binding .

Properties

IUPAC Name

[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-4-10(5-7-11)9-21-13-3-1-2-12(8-13)15(19)20/h1-8,19-20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHNWRXALBFJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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